Dopal-D5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C8H8O3 |

|---|---|

分子量 |

157.18 g/mol |

IUPAC 名称 |

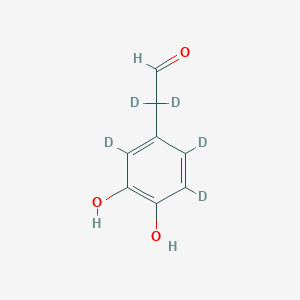

2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde |

InChI |

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2/i1D,2D,3D2,5D |

InChI 键 |

IADQVXRMSNIUEL-DUGDOUCXSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C=O)[2H])O)O)[2H] |

规范 SMILES |

C1=CC(=C(C=C1CC=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Dopal-D5: A Technical Guide to its Chemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopal-D5 is the deuterated form of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and neurotoxic metabolite of the neurotransmitter dopamine.[1] The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in metabolic studies, particularly in tracking the fate of Dopal in biological systems using techniques like mass spectrometry.

It is crucial to distinguish this compound, the chemical compound, from the Dopamine D5 receptor (DRD5), a protein involved in neuronal signaling. While both are related to the dopamine system, their roles and properties are fundamentally different. This guide will provide a comprehensive overview of the chemical properties of this compound, its biological significance through its parent compound Dopal, plausible experimental protocols for its synthesis and analysis, and a detailed examination of the signaling pathways associated with the Dopamine D5 receptor.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde | Clearsynth |

| Molecular Formula | C₈H₃D₅O₃ | Acanthus Research |

| Molecular Weight | 157.18 g/mol | MedchemExpress |

| CAS Number | 5707-55-1 (Unlabeled) | Hexonsynth |

| Appearance | Yellow oil | Expert Synthesis Solutions |

| Purity | Typically >95% by HPLC | Expert Synthesis Solutions |

Biological Significance of the Parent Compound, Dopal

Dopal, the non-deuterated form of this compound, is formed from the oxidative deamination of dopamine by the enzyme monoamine oxidase (MAO).[1] While a normal part of dopamine metabolism, an accumulation of Dopal is implicated in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease.[1]

Key aspects of Dopal's biological activity include:

-

Neurotoxicity: Dopal is significantly more toxic to dopaminergic neurons than dopamine itself.[2] In vivo studies have shown that injection of Dopal into the substantia nigra of rats leads to the loss of dopaminergic neurons, a hallmark of Parkinson's disease.[3]

-

Protein Modification: The high reactivity of Dopal's aldehyde and catechol groups allows it to modify proteins, leading to protein cross-linking and aggregation. This includes the modification of α-synuclein, a protein central to the pathology of Parkinson's disease.

-

Mitochondrial Dysfunction: Dopal can induce mitochondrial permeability transition, a process that can lead to apoptosis or programmed cell death.

The use of this compound in research allows for precise tracing of Dopal's metabolic pathways and its interactions with cellular components, providing deeper insights into the mechanisms of dopamine-related neurodegeneration.

Experimental Protocols

Due to the inherent instability of Dopal, its synthesis and analysis require careful execution. The following are detailed, plausible protocols for the biosynthesis and analysis of this compound, based on established methods for related compounds.

Biosynthesis of this compound

This protocol describes the enzymatic synthesis of this compound from a deuterated dopamine precursor using monoamine oxidase (MAO).

Materials:

-

Dopamine-d5 hydrochloride

-

Rat liver mitochondria (as a source of MAO-A and MAO-B)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium borohydride

-

Perchloric acid (0.8 M)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing dopamine-d5 in 0.1 M phosphate buffer at pH 7.4.

-

Initiate the reaction by adding a suspension of rat liver mitochondria.

-

Incubate the mixture at 37°C with gentle agitation.

-

Monitor the reaction progress by taking aliquots at various time points and stopping the reaction with perchloric acid.

-

To confirm the presence of the aldehyde, a parallel reaction can be treated with sodium borohydride to reduce this compound to its corresponding alcohol, DOPET-d5.

-

Analyze the reaction products using HPLC to determine the concentration of this compound.

-

Purify this compound from the reaction mixture using preparative HPLC.

Analysis of this compound by HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

-

LC-MS/MS system (e.g., Agilent 1200 Series with 6460 Triple Quadrupole MS)

-

C18 reversed-phase column (e.g., Zorbax SB-C18)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

This compound standard for calibration curve

-

Internal standard (e.g., a deuterated analog of a related compound)

Procedure:

-

Sample Preparation: Extract this compound from the biological matrix using a suitable method, such as liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation:

-

Inject the extracted sample onto the C18 column.

-

Use a gradient elution with Mobile Phases A and B to separate this compound from other components. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analyte.

-

Set the flow rate to an appropriate value (e.g., 0.3 mL/min).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Select a specific precursor-to-product ion transition for this compound for quantification and a second transition for confirmation.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

-

Signaling Pathways Associated with the Dopamine D5 Receptor

The Dopamine D5 receptor (DRD5) is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes. It is primarily coupled to Gsα and Gqα G-protein subunits, leading to the activation of distinct downstream signaling cascades.

Gs-Coupled Signaling Pathway

The canonical signaling pathway for the D5 receptor involves its coupling to the Gs alpha subunit (Gsα).

-

Activation: Binding of dopamine or a D5 agonist to the receptor induces a conformational change.

-

G-protein Coupling: The activated receptor interacts with the Gsα subunit, promoting the exchange of GDP for GTP.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors and ion channels, modulating neuronal excitability and gene expression.

References

- 1. 3,4-Dihydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Dopal-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and analysis of Dopal-D5 (2-(3,4-Dihydroxyphenyl)acetaldehyde-D5), a critical internal standard for advanced biomedical research. Given the inherent instability of 3,4-dihydroxyphenylacetaldehyde (Dopal) and the scarcity of detailed public-domain synthesis protocols for its deuterated analogue, this document outlines a plausible synthetic pathway and the rigorous analytical methodologies required to ensure its isotopic and chemical purity.

Dopal is the highly reactive aldehyde metabolite of the neurotransmitter dopamine, formed through oxidative deamination by monoamine oxidase (MAO).[1][2][3] Its neurotoxic properties have implicated it in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease.[1] Consequently, the use of stable isotope-labeled Dopal, such as this compound, is indispensable for accurate quantification in metabolic studies, pharmacokinetic analyses, and investigations into the mechanisms of neurodegeneration. The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise and sensitive detection by mass spectrometry.

Proposed Synthesis of this compound

The chemical synthesis of Dopal is challenging due to its instability.[4] The following proposed multi-step synthesis for this compound is based on established organic chemistry principles and general deuteration techniques. This pathway utilizes a protected catechol to prevent unwanted side reactions and introduces deuterium atoms at specific, non-exchangeable positions.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols for Synthesis

Step 1: Synthesis of 3,4-Dimethoxystyrene

To a solution of methyltriphenylphosphonium bromide in dry THF, a strong base such as n-butyllithium is added at 0°C to generate the ylide. A solution of 3,4-dimethoxybenzaldehyde in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3,4-dimethoxystyrene.

Step 2: Catalytic Deuteration

3,4-Dimethoxystyrene is dissolved in a suitable solvent like ethyl acetate or methanol-d4. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is evacuated and backfilled with deuterium gas (D2) several times before being stirred under a D2 atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 1,2-dideuterio-1-(3,4-dimethoxyphenyl)ethane.

Step 3 & 4: Introduction of the Aldehyde Precursor

This section outlines a hypothetical sequence to form the aldehyde functional group with deuterium incorporation. A more direct approach for deuterating the aldehyde position involves N-heterocyclic carbene (NHC) catalysis on a non-deuterated aldehyde precursor.

Alternative Step: Direct Aldehyde Deuteration

A protected Dopal precursor, 3,4-dimethoxyphenylacetaldehyde, can be synthesized from eugenol methyl ether. This aldehyde is then subjected to NHC-catalyzed hydrogen-deuterium exchange. The aldehyde is dissolved in a mixture of an aprotic solvent (e.g., THF) and D2O with a suitable NHC catalyst and a base (e.g., DBU). The reaction is stirred at room temperature until high levels of deuterium incorporation at the C-1 position are achieved, as monitored by NMR or MS.

Step 5 & 6: Aromatic Deuteration and Deprotection

The deuterated, protected precursor is treated with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in D2O, at an elevated temperature to facilitate electrophilic aromatic substitution of hydrogen with deuterium on the electron-rich catechol ring. Following the exchange, the reaction mixture is cooled and neutralized. The final deprotection of the methyl ether groups is achieved by treatment with a strong Lewis acid like boron tribromide (BBr3) in a chlorinated solvent at low temperature. After an aqueous workup, the crude this compound is purified, typically by flash chromatography on silica gel, to yield the final product.

Data Presentation

The following table summarizes the anticipated quantitative data for the proposed synthesis of this compound. Actual results may vary depending on specific reaction conditions and scale.

| Parameter | Target Value | Method of Analysis |

| Synthesis Yield | ||

| Overall Yield | >15% | Gravimetric analysis |

| Chemical Purity | ||

| Purity by HPLC | ≥96% | HPLC-UV |

| Isotopic Purity | ||

| Isotopic Enrichment (d5) | ≥98% atom D | High-Resolution Mass Spectrometry (HRMS) |

| d0 Species | <0.5% | HRMS |

| d1-d4 Species | <1.5% | HRMS |

| Location of Deuterium | Confirmed | NMR Spectroscopy |

Experimental Protocols for Purity and Isotopic Enrichment Analysis

Caption: Analytical workflow for this compound characterization.

Chemical Purity Assessment by HPLC

High-performance liquid chromatography with UV detection is employed to determine the chemical purity of the synthesized this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Procedure: A sample of this compound is dissolved in the mobile phase and injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the isotopic enrichment and the distribution of different deuterated species.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan in the relevant m/z range.

-

Procedure: A dilute solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid) is infused into the mass spectrometer. The high-resolution mass spectrum of the protonated molecular ion [M+H]+ is acquired.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, d4, and d5 species are measured. The isotopic purity is calculated as the percentage of the d5 species relative to the sum of all isotopologues.

Structural Confirmation and Labeling Site by NMR

Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure and the location of the deuterium atoms.

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6).

-

¹H NMR: The proton NMR spectrum is acquired. The successful incorporation of deuterium is confirmed by the absence or significant reduction of proton signals at the deuterated positions (the two aromatic protons and the three protons on the ethyl side chain).

-

¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm the structure. Deuterium substitution will cause a characteristic splitting of the carbon signals and a slight upfield shift.

Dopamine Metabolism and Dopal Signaling Pathway

Dopal is an intermediate in the primary metabolic pathway of dopamine. Understanding this pathway is crucial for interpreting studies that use this compound.

Caption: Metabolic pathway of dopamine to Dopal.

In dopaminergic neurons, cytoplasmic dopamine is converted to Dopal by MAO. Dopal is then rapidly detoxified primarily by aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC), or to a lesser extent, reduced by aldehyde reductase (AR) to 3,4-dihydroxyphenylethanol (DOPET). The neurotoxicity of Dopal is attributed to its high reactivity, leading to the formation of protein adducts and contributing to cellular stress.

This comprehensive guide provides a foundational understanding of the synthesis and rigorous quality control required for this compound. The proposed synthetic route and detailed analytical protocols serve as a valuable resource for researchers and drug development professionals, ensuring the reliability and accuracy of studies investigating the complex roles of dopamine and its metabolites in health and disease.

References

- 1. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Efforts toward the synthesis of 3,4-dihydroxyphenylacetaldehyde (DOPAL): A potential endogenous neurotoxin that may play a role in the development of Parkinson's disease [morressier.com]

Technical Guide: The Role of Dopal-D5 as an Internal Standard in Quantitative Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the application of 3,4-Dihydroxyphenylacetaldehyde-D5 (Dopal-D5) as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its endogenous counterpart, Dopal, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide covers the theoretical basis, experimental protocols, and data analysis considerations for employing this compound in research and drug development.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

3,4-Dihydroxyphenylacetaldehyde (Dopal) is a highly reactive and neurotoxic aldehyde metabolite of the neurotransmitter dopamine. It is formed through the action of monoamine oxidase (MAO) on dopamine. Due to its role in neurodegenerative diseases such as Parkinson's, the accurate quantification of Dopal in biological matrices is of significant research interest.

Quantitative analysis by LC-MS/MS is the gold standard for its high sensitivity and specificity. However, the accuracy and precision of these measurements can be compromised by several factors, including:

-

Matrix Effects: Co-eluting endogenous components in a biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate measurements.

-

Sample Preparation Variability: Inconsistent recovery of the analyte during extraction and sample preparation steps can introduce significant errors.

-

Instrumental Fluctuations: Variations in instrument performance, such as injection volume and ionization efficiency, can affect the analyte signal.

To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed. This compound is chemically identical to Dopal, except that five hydrogen atoms have been replaced with deuterium. This subtle mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly to the endogenous analyte during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample at the beginning of the analytical workflow, it co-elutes with Dopal and experiences the same matrix effects and sample processing variations. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for any sources of error and ensuring high accuracy and precision.

Dopamine Metabolism and the Formation of Dopal

Dopal is a key intermediate in the metabolic degradation of dopamine. Understanding this pathway is crucial for interpreting quantitative data and designing experiments. The primary pathway for Dopal formation is the oxidative deamination of dopamine, catalyzed by the enzyme monoamine oxidase (MAO). Dopal is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).

Quantitative Analysis by LC-MS/MS

The quantification of Dopal using this compound as an internal standard is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

The following table summarizes the proposed MRM transitions for Dopal and this compound. These values are based on the molecular weights of the compounds and common fragmentation patterns for aldehydes. It is important to note that these parameters should be optimized in the laboratory by direct infusion of the analytical standards.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Fragmentation |

| Dopal | 153.1 | 135.1 | Loss of H₂O |

| 125.1 | Loss of CO | ||

| This compound | 158.1 | 138.1 | Loss of D₂O |

| 130.1 | Loss of CO |

The general workflow for the quantification of Dopal in a biological matrix (e.g., brain tissue homogenate, plasma) is depicted below.

Detailed Experimental Protocols

The following protocols provide a starting point for developing a validated LC-MS/MS method for Dopal quantification. Optimization of these procedures for specific matrices and instrumentation is recommended.

-

Homogenization (for tissue samples): Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Aliquoting: Aliquot 100 µL of the biological sample (homogenate, plasma, etc.) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each sample, standard, and quality control.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 5.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

IonSpray Voltage: +5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As proposed in Table 1 (to be optimized).

-

Collision Energy (CE) and Declustering Potential (DP): These parameters must be optimized for each transition to achieve maximum signal intensity.

Data Analysis and Validation

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Dopal to this compound against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification: The concentration of Dopal in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (limit of quantification), recovery, matrix effect, and stability.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is essential for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of the neurotoxic dopamine metabolite, Dopal. By effectively compensating for matrix effects and variability in sample preparation, this compound enables reliable measurements in complex biological matrices, which is critical for advancing research into the role of Dopal in neurodegenerative diseases and for the development of novel therapeutic interventions. The protocols and parameters outlined in this guide provide a solid foundation for researchers to establish and validate high-quality analytical methods for this important analyte.

An In-depth Technical Guide to the Comparative Stability and Degradation of DOPAL and DOPAL-D5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive and neurotoxic metabolite of dopamine, implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Its inherent instability and propensity for protein modification present significant challenges in both research and therapeutic development. This technical guide provides a comprehensive overview of the stability and degradation pathways of DOPAL, and introduces its deuterated isotopologue, DOPAL-D5, as a potentially more stable alternative for research and drug development applications. By leveraging the kinetic isotope effect (KIE), deuteration at the C-1 position of the aldehyde group is expected to significantly attenuate the reactivity of DOPAL, thereby reducing its degradation rate and toxic potential. This guide details the chemical basis for this enhanced stability, outlines experimental protocols for a comparative assessment, and presents the relevant signaling pathways and degradation mechanisms.

Introduction: The Dual Nature of DOPAL

Dopamine, a critical neurotransmitter, is metabolized in dopaminergic neurons by monoamine oxidase (MAO) to form DOPAL[1]. While a necessary intermediate in dopamine catabolism, DOPAL's chemical structure, featuring both a catechol ring and a reactive aldehyde group, renders it a potent neurotoxin[2][3]. Its accumulation is associated with neuronal damage through multiple mechanisms, including protein cross-linking, the formation of reactive oxygen species (ROS), and the aggregation of alpha-synuclein[2]. The inherent instability of DOPAL in biological matrices complicates its study and accurate quantification[4].

DOPAL Degradation Pathways

DOPAL is primarily detoxified in vivo through two enzymatic pathways:

-

Oxidation: Aldehyde dehydrogenase (ALDH) catalyzes the oxidation of DOPAL to the less toxic 3,4-dihydroxyphenylacetic acid (DOPAC).

-

Reduction: Aldehyde reductase (AR) can reduce DOPAL to 3,4-dihydroxyphenylethanol (DOPET).

However, DOPAL can also undergo non-enzymatic degradation and reactions that contribute to its toxicity:

-

Schiff Base Formation: The aldehyde group readily reacts with primary amines, such as the lysine residues in proteins, to form Schiff bases. This is a key mechanism in DOPAL-induced protein aggregation.

-

Auto-oxidation: The catechol moiety is susceptible to oxidation, forming highly reactive quinones that can adduct to cellular macromolecules.

Below is a diagram illustrating the metabolic and degradation pathways of DOPAL.

The Case for this compound: Leveraging the Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at a site of bond cleavage in the rate-determining step of a reaction can lead to a significant reduction in the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology and drug metabolism studies. The C-H bond has a higher vibrational frequency and a higher zero-point energy than the corresponding C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate.

For DOPAL, the aldehyde C-H bond is directly involved in key degradation and toxicity pathways:

-

Oxidation to DOPAC: This enzymatic reaction involves the cleavage of the C-H bond.

-

Schiff Base Formation: While the initial nucleophilic attack on the carbonyl carbon is not a C-H bond cleavage, subsequent steps in the formation of stable adducts can be influenced by the presence of deuterium.

Therefore, in this compound, where the hydrogen atom of the aldehyde group is replaced by deuterium, a primary KIE is expected to slow down its degradation and reactions with nucleophiles.

Quantitative Stability Comparison: DOPAL vs. This compound

While direct comparative quantitative data for DOPAL and this compound are not yet available in the literature, we can predict the expected outcomes based on the principles of the KIE. The following tables are presented as templates for organizing data from future comparative stability studies.

Table 1: Predicted Comparative Stability in Aqueous Solution

| Parameter | Condition | DOPAL (Expected) | This compound (Expected) |

| Half-life (t½) | pH 7.4, 37°C | Shorter | Longer |

| Degradation Rate Constant (k) | pH 7.4, 37°C | Higher | Lower |

| Half-life (t½) | Acidic pH (e.g., 4.0) | Longer than at pH 7.4 | Longer than at pH 7.4 |

| Half-life (t½) | Basic pH (e.g., 9.0) | Shorter than at pH 7.4 | Shorter than at pH 7.4 |

Table 2: Predicted Comparative Reactivity with a Model Nucleophile (e.g., N-acetyl-lysine)

| Parameter | Condition | DOPAL (Expected) | This compound (Expected) |

| Rate of Adduct Formation | pH 7.4, 37°C | Faster | Slower |

| Second-Order Rate Constant (k') | pH 7.4, 37°C | Higher | Lower |

Experimental Protocols for Comparative Stability Assessment

To empirically determine the comparative stability of DOPAL and this compound, a series of forced degradation studies should be conducted. These studies are crucial for establishing a stability-indicating analytical method and for quantifying the degradation kinetics.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can separate the parent analyte from its degradation products, thus allowing for accurate quantification of the analyte's degradation over time.

Protocol: Development of a Stability-Indicating RP-HPLC-UV/MS Method

-

Column and Mobile Phase Screening:

-

Utilize a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Screen various mobile phase compositions, such as gradients of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) to achieve optimal separation of DOPAL from its expected degradation products (DOPAC, DOPET, and potential adducts).

-

-

Forced Degradation Studies:

-

Prepare solutions of DOPAL and this compound in appropriate solvents.

-

Subject the solutions to a range of stress conditions as outlined by ICH guidelines (Q1A(R2)):

-

Acid Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: 0.1 M NaOH at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

-

Oxidation: 3% H₂O₂ at room temperature for various time points (e.g., 1, 2, 4, 8 hours).

-

Thermal Degradation: 80°C for various time points (e.g., 24, 48, 72 hours).

-

Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

-

Method Validation:

-

Analyze the stressed samples by HPLC-UV/MS. The peak purity of the parent analyte peak should be assessed using a photodiode array (PDA) detector and mass spectrometry to ensure no co-eluting degradation products.

-

The method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

-

Determination of Degradation Kinetics

Protocol: Isothermal Stability Study

-

Prepare solutions of DOPAL and this compound at a known concentration in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solutions.

-

Immediately quench the degradation by adding an equal volume of a cold, acidic solution (e.g., 0.1 M perchloric acid) to stabilize the remaining analyte.

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

-

Plot the natural logarithm of the concentration versus time. For a first-order degradation process, the slope of the line will be equal to the negative of the degradation rate constant (-k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Analytical Considerations for DOPAL and this compound Quantification

The accurate quantification of the highly reactive and unstable DOPAL in biological matrices is challenging. LC-MS/MS methods are preferred for their high sensitivity and specificity.

Key Considerations:

-

Sample Stabilization: Due to DOPAL's instability, immediate stabilization of biological samples is crucial. This is typically achieved by acidification and keeping the samples at low temperatures during processing.

-

Chemical Derivatization: To improve chromatographic retention, ionization efficiency, and stability, derivatization of the aldehyde group is often employed. Reagents such as 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) can be used to form stable derivatives that are amenable to LC-MS/MS analysis.

-

Use of a Deuterated Internal Standard: For the quantification of endogenous DOPAL, a stable isotope-labeled internal standard, such as this compound, is ideal. It co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Conclusion and Future Directions

The inherent reactivity and instability of DOPAL pose significant hurdles to understanding its precise role in neurodegeneration. The synthesis and utilization of this compound offers a promising strategy to overcome these challenges. The kinetic isotope effect is expected to confer enhanced stability to this compound, making it a valuable tool for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the direct comparative assessment of the stability and degradation kinetics of DOPAL and this compound. The data generated from such studies will be invaluable for researchers in the field of neurodegenerative diseases and for the development of novel therapeutic strategies targeting dopamine metabolism. Future research should focus on conducting these comparative studies and exploring the impact of deuteration on the neurotoxic properties of DOPAL in cellular and animal models of Parkinson's disease.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological significance of DOPAL in neurochemistry

An In-depth Technical Guide on the Biological Significance of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) in Neurochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive and toxic metabolite of dopamine, produced via oxidative deamination by monoamine oxidase (MAO). While it is a transient intermediate in dopamine metabolism, its accumulation has been strongly implicated in the pathophysiology of Parkinson's disease (PD) and other neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological significance of DOPAL, detailing its synthesis and metabolism, mechanisms of neurotoxicity, and its role in protein aggregation. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex pathways to serve as a critical resource for researchers and professionals in drug development.

Introduction: The Catecholaldehyde Hypothesis

The selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNpc) in Parkinson's disease has long suggested the involvement of an endogenous toxin related to dopamine itself. The "catecholaldehyde hypothesis" posits that DOPAL, not dopamine, is a key neurotoxic agent responsible for the demise of these neurons.[1][2] This hypothesis is supported by evidence that DOPAL is significantly more toxic than dopamine and its other metabolites.[3] Measurable levels of DOPAL are found in the human brain, and these levels are elevated in the brains of PD patients.[1] This guide delves into the neurochemical properties of DOPAL that make it a central figure in the study of neurodegeneration.

DOPAL Synthesis and Metabolism

DOPAL is an obligate intermediate in the catabolism of dopamine.[2] Cytosolic dopamine that is not sequestered into synaptic vesicles is a substrate for monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane, which converts dopamine to DOPAL.

Once formed, DOPAL is rapidly metabolized through two primary pathways:

-

Oxidation: The primary route for DOPAL detoxification is its oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).

-

Reduction: A minor pathway involves the reduction of DOPAL to 3,4-dihydroxyphenylethanol (DOPET) by aldehyde reductase (AR) or aldose reductase.

A disruption in this metabolic balance, particularly a decrease in ALDH activity or an increase in MAO activity, can lead to the accumulation of cytotoxic levels of DOPAL.

Signaling Pathway: Dopamine Metabolism and the Central Role of DOPAL

Caption: Dopamine metabolism pathway highlighting the formation and fate of DOPAL.

Mechanisms of DOPAL Neurotoxicity

DOPAL's toxicity stems from its high chemical reactivity, attributed to both its catechol and aldehyde moieties. Its neurotoxic effects are multifaceted and include:

-

Protein Modification and Cross-Linking: The aldehyde group of DOPAL readily reacts with primary amine groups on proteins, such as lysine residues, to form Schiff bases. This can lead to protein cross-linking, altering protein structure and function.

-

Generation of Reactive Oxygen Species (ROS): The catechol group of DOPAL can undergo auto-oxidation to form a reactive ortho-quinone (DOPAL-quinone). This process generates superoxide radicals and other ROS, leading to oxidative stress and cellular damage.

-

Mitochondrial Dysfunction: DOPAL can impair mitochondrial function by inhibiting complex I of the electron transport chain, leading to decreased ATP production and increased ROS generation.

-

Induction of Apoptosis: At sufficient concentrations, DOPAL can trigger programmed cell death, or apoptosis, in neuronal cells.

Logical Relationship: Mechanisms of DOPAL-Induced Neurodegeneration

Caption: Key mechanisms contributing to DOPAL-induced neurotoxicity.

DOPAL and α-Synuclein Aggregation

A critical aspect of DOPAL's role in neurodegeneration is its potent ability to induce the aggregation of α-synuclein, the primary component of Lewy bodies in PD. DOPAL promotes the formation of soluble oligomers and larger, insoluble fibrils of α-synuclein. This interaction is thought to be a key link between dopamine metabolism and the proteinopathy that characterizes PD. DOPAL-modified α-synuclein oligomers are particularly toxic and can impair synaptic vesicle function.

Signaling Pathway: DOPAL-Induced α-Synuclein Aggregation

Caption: The role of DOPAL in promoting the aggregation of α-synuclein.

Quantitative Data on DOPAL's Biological Effects

The following tables summarize key quantitative findings from various studies on DOPAL.

Table 1: DOPAL Concentrations and Neurotoxicity

| Parameter | Concentration | Context | Reference |

| In vitro toxicity (PC12 cells) | 6.6 µM | Induces cell death | |

| In vitro α-synuclein aggregation | 1.5 µM | Triggers aggregation | |

| Normal levels in human SN | 2-3 µM | Autopsy of neurologically intact individuals | |

| In vivo toxicity (rat SN) | 100 ng | Induces loss of dopaminergic neurons | |

| Cytotoxicity in cell lines | >6 µM | General cytotoxic range |

Table 2: DOPAL and α-Synuclein Aggregation In Vitro

| DOPAL Concentration | Fold Increase in α-Synuclein Dimers | Reference |

| 10 µM | 2.7 | |

| 30 µM | 5.7 |

Table 3: Altered Dopamine Metabolism in Parkinson's Disease (Post-Mortem Putamen)

| Parameter | Change in PD Patients | Implication | Reference |

| DOPAL:Dopamine Ratio | 3-fold increase | Increased DOPAL relative to precursor | |

| Vesicular Uptake (DA:DOPA ratio) | 89% decrease | Impaired dopamine storage | |

| ALDH Activity (DOPAC:DOPAL ratio) | 70% decrease | Impaired DOPAL detoxification | |

| DOPET:DOPAC Ratio | ~10-fold increase | Shift towards reductive metabolism |

Table 4: Neurochemical Ratios in Animal Models

| Model | Ratio | Value in Model | Value in Control | Reference |

| VMAT2-Lo Mice | DA:DOPA | 50 | 1377 | |

| ALDH1A1,2 KO Mice | DOPAC:DOPAL | 1.0 | 11.2 |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DOPAL. Below are summaries of key experimental protocols.

Quantification of DOPAL in Brain Tissue by HPLC-ECD

This method allows for the sensitive detection of DOPAL and related catechols.

-

Tissue Homogenization:

-

Immediately after dissection, wash brain tissue (e.g., striatum) in ice-cold saline.

-

Weigh the tissue and homogenize in a 10-fold volume of ice-cold 0.1 N perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC-ECD Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A sodium phosphate or formate buffer (e.g., 0.1 M, pH 3.0) containing an ion-pairing agent (e.g., 1-octanesulfonic acid), EDTA (e.g., 0.1 mM), and an organic modifier (e.g., 10% methanol).

-

Flow Rate: 0.8-1.0 mL/min.

-

Electrochemical Detector: Glassy carbon working electrode with the potential set to +0.65 to +0.80 V versus an Ag/AgCl reference electrode.

-

Quantification: Compare peak areas of the analytes to those of a standard curve generated from known concentrations of DOPAL and other catechols.

-

In Vitro α-Synuclein Aggregation Assay

This assay is used to assess the effect of DOPAL on the kinetics of α-synuclein fibrillization.

-

Preparation:

-

Purify recombinant human α-synuclein.

-

Prepare a stock solution of DOPAL in an appropriate solvent (e.g., DMSO) and determine its concentration.

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Aggregation Reaction:

-

In a 96-well black plate with a clear bottom, combine recombinant α-synuclein (e.g., 50-100 µM), Thioflavin T (ThT, a fluorescent dye that binds to amyloid fibrils, e.g., 10 µM), and varying concentrations of DOPAL.

-

Incubate the plate at 37°C with continuous shaking.

-

-

Monitoring:

-

Measure ThT fluorescence periodically (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

An increase in fluorescence indicates the formation of amyloid fibrils.

-

-

Validation (Optional):

-

At the end of the assay, collect samples for analysis by transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize fibril morphology.

-

Use Western blotting to detect the presence of α-synuclein oligomers.

-

Cell Viability Assay for DOPAL Neurotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Culture:

-

Plate neuronal cells (e.g., SH-SY5Y or PC12 cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of DOPAL in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of DOPAL. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Stereotactic Injection of DOPAL in Rats

This in vivo model is used to study the neurotoxic effects of DOPAL in the brain.

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

-

-

DOPAL Preparation:

-

Dissolve DOPAL in a vehicle solution (e.g., phosphate-buffered saline) immediately before injection. A final concentration of 1 µ g/200 nl is often used.

-

-

Injection Procedure:

-

Using a Hamilton syringe with a fine needle, perform stereotactic injections into the substantia nigra. Typical coordinates relative to bregma are: Anteroposterior -5.2 mm, Mediolateral ±2.2 mm, Dorsoventral -7.8 mm.

-

Inject a total volume of ~800 nl per animal over multiple sites at a slow rate (e.g., 100 nl/min).

-

Leave the needle in place for several minutes after injection to prevent backflow.

-

-

Post-Operative Care and Analysis:

-

Provide post-operative care according to approved animal protocols.

-

After a set period (e.g., 7-21 days), sacrifice the animals and perfuse the brains.

-

Process the brain tissue for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to identify dopaminergic neurons) and stereological cell counting to quantify neuronal loss.

-

Experimental Workflow: Assessing DOPAL Neurotoxicity In Vivo

Caption: A typical experimental workflow for evaluating DOPAL's neurotoxicity in a rat model.

Conclusion and Future Directions

The evidence strongly supports the role of DOPAL as a key neurotoxic species in the pathogenesis of Parkinson's disease. Its ability to modify proteins, generate oxidative stress, and promote α-synuclein aggregation places it at a critical intersection of genetic and environmental factors that contribute to neurodegeneration. For drug development professionals, targeting the metabolic pathways of DOPAL represents a promising therapeutic strategy. This could involve the development of compounds that enhance ALDH activity, inhibit MAO-B specifically in dopaminergic neurons, or directly scavenge DOPAL. A deeper understanding of the intricate neurochemistry of DOPAL will be paramount in the development of novel disease-modifying therapies for Parkinson's disease and related synucleinopathies.

References

- 1. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]

- 3. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dopal-D5 in Unraveling Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxyphenylacetaldehyde (DOPAL) is a critical and highly reactive intermediate in the metabolic pathway of dopamine. Its neurotoxic properties have implicated it in the pathogenesis of neurodegenerative diseases, most notably Parkinson's disease. The inherent instability and low physiological concentrations of DOPAL present significant analytical challenges for researchers. This technical guide explores the application of a stable isotope-labeled internal standard, Dopal-D5, as a crucial tool for the accurate quantification of endogenous DOPAL. By employing this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can overcome the analytical hurdles associated with DOPAL, enabling precise and reliable measurements in complex biological matrices. This guide will detail the significance of DOPAL in dopamine metabolism, the rationale for using a deuterated internal standard, and provide a foundational experimental framework for its application in research and drug development.

Introduction: The Significance of DOPAL in Dopamine Metabolism

Dopamine, a key neurotransmitter in the central nervous system, is metabolized through a series of enzymatic reactions. One of the primary pathways involves the oxidative deamination of dopamine by monoamine oxidase (MAO) to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1] DOPAL is a highly reactive aldehyde and is subsequently detoxified, primarily through oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[1]

The "catecholaldehyde hypothesis" posits that the accumulation of DOPAL is a key factor in the selective degeneration of dopaminergic neurons observed in Parkinson's disease. Studies have shown that DOPAL is significantly more toxic to neuronal cells than dopamine itself or its other metabolites. This heightened toxicity is attributed to its ability to cross-link proteins, disrupt mitochondrial function, and generate reactive oxygen species. Given its potent neurotoxicity and involvement in neurodegeneration, the accurate quantification of DOPAL in biological samples is of paramount importance for understanding disease mechanisms and for the development of novel therapeutic interventions.

However, the inherent chemical instability of DOPAL makes its accurate measurement challenging.[2] Its aldehyde group is highly reactive, and the catechol moiety is susceptible to oxidation. These properties can lead to significant analyte loss and variability during sample preparation and analysis.

This compound: A Tool for Precise Quantification

To overcome the analytical challenges associated with the quantification of endogenous DOPAL, the use of a stable isotope-labeled internal standard is essential. This compound, in which five hydrogen atoms are replaced with deuterium, is an ideal internal standard for mass spectrometry-based quantification.

The rationale for using a deuterated internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte. This compound and endogenous DOPAL co-elute during liquid chromatography and exhibit similar ionization efficiencies in the mass spectrometer. This co-behavior allows this compound to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Dopamine Metabolism and the Role of this compound

The metabolic cascade of dopamine is a well-defined pathway. The following diagram illustrates the central role of DOPAL and where this compound is utilized as an internal standard for its measurement.

Experimental Protocol: Quantification of DOPAL using this compound

The following provides a foundational experimental protocol for the quantification of DOPAL in biological matrices, such as brain tissue homogenates, using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for the analysis of dopamine and its metabolites.

Materials and Reagents

-

DOPAL standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ascorbic acid (as an antioxidant)

-

Ultrapure water

-

Biological matrix (e.g., brain tissue)

Sample Preparation

Due to the instability of DOPAL, sample preparation should be performed rapidly and at low temperatures.

-

Tissue Homogenization: Homogenize the brain tissue in a solution containing an antioxidant (e.g., 0.1% ascorbic acid in 0.1 M perchloric acid) to prevent degradation.

-

Internal Standard Spiking: Add a known concentration of this compound to the homogenate.

-

Protein Precipitation: Precipitate proteins by adding ice-cold acetonitrile or methanol.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate DOPAL from other metabolites |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| DOPAL (Analyte) | To be determined empirically (e.g., precursor ion > product ion) |

| This compound (Internal Standard) | To be determined empirically (e.g., precursor ion+5 > product ion) |

Note: The specific MRM transitions for DOPAL and this compound need to be optimized based on the instrument and experimental conditions. As a starting point, the transitions for similar deuterated dopamine metabolites, such as DOPAC-d5 (172.1 -> 128.2), can provide guidance.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of DOPAL and a fixed concentration of this compound.

-

Peak Area Ratios: Determine the peak area ratios of the analyte (DOPAL) to the internal standard (this compound) for both the calibration standards and the unknown samples.

-

Quantification: Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards. Use the linear regression equation of the calibration curve to calculate the concentration of DOPAL in the unknown samples.

Data Presentation: Expected Outcomes

The use of this compound as an internal standard is expected to yield highly reproducible and accurate quantitative data. The results would typically be presented in a tabular format, allowing for clear comparison between different experimental groups.

Table 2: Example Data Table for DOPAL Quantification in a Parkinson's Disease Model

| Sample Group | n | DOPAL Concentration (ng/g tissue) ± SD |

| Control | 8 | 1.5 ± 0.3 |

| PD Model | 8 | 4.2 ± 0.8 |

| PD Model + Treatment X | 8 | 2.1 ± 0.5 |

Synthesis of this compound

While the biosynthesis of unlabeled DOPAL has been described, the chemical synthesis of this compound is necessary for its use as a reliable internal standard. The synthesis of DOPAL is known to be challenging due to the compound's instability. The synthesis of a deuterated analog would likely involve a multi-step process starting from a deuterated precursor. Researchers requiring this compound would typically need to either perform a custom synthesis or source it from a specialized chemical supplier.

Conclusion

This compound is an indispensable tool for researchers investigating the role of dopamine metabolism in health and disease. Its use as an internal standard in LC-MS/MS analysis allows for the accurate and precise quantification of the neurotoxic metabolite DOPAL, overcoming the significant analytical challenges posed by its inherent instability. The methodologies outlined in this guide provide a foundation for the application of this compound in preclinical and clinical research, ultimately contributing to a deeper understanding of neurodegenerative processes and the development of novel therapeutic strategies.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between the components of the analytical method.

References

Unraveling the Isotopic Signature: A Technical Guide to Dopal-D5 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of mass spectrometry in the analysis of Dopal-D5, a deuterated internal standard crucial for the accurate quantification of 3,4-dihydroxyphenylacetaldehyde (DOPAL). As an aldehyde metabolite of dopamine, DOPAL is implicated in the pathology of Parkinson's disease, making its precise measurement vital for neuroscience research and drug development. This document provides a comprehensive overview of the expected mass shift, predicted fragmentation patterns, detailed experimental protocols, and relevant signaling pathways, equipping researchers with the foundational knowledge for robust bioanalytical method development.

The Deuterium Advantage: Understanding the Mass Shift

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative mass spectrometry.[1] The five deuterium atoms in this compound provide a distinct mass difference, allowing it to be differentiated from the endogenous, unlabeled Dopal. This mass shift is the fundamental principle enabling accurate quantification by correcting for variability in sample preparation and instrument response.

The expected mass shift is a direct consequence of the mass difference between deuterium (²H) and protium (¹H). The monoisotopic mass of a deuterium atom is 2.01410177811 u, while the monoisotopic mass of a protium atom is 1.00782503224 u. Therefore, the replacement of five hydrogen atoms with five deuterium atoms results in a predictable increase in the molecular weight of the molecule.

Table 1: Calculated Mass Shift for this compound

| Attribute | Dopal (C₈H₈O₃) | This compound (C₈H₃D₅O₃) | Mass Difference (u) |

| Monoisotopic Mass | 152.04734 | 157.07866 | +5.03132 |

Note: The exact location of the deuterium atoms on the phenyl ring of this compound is assumed for this calculation.

Predicted Fragmentation Pattern of this compound

Table 2: Predicted Precursor and Product Ions for this compound in Positive Ion ESI-MS/MS

| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Predicted Product Ions (Q3) (m/z) | Predicted Neutral Loss |

| Dopal | 153.0546 | 135.0441 | H₂O |

| 125.0602 | CO | ||

| This compound | 158.0859 | 138.0655 | HDO |

| 130.0816 | CO |

Disclaimer: These fragmentation patterns are predicted and should be confirmed experimentally during method development.

The workflow for identifying and characterizing such fragmentation patterns is a standard procedure in developing robust LC-MS/MS methods.

Experimental Protocol: Quantitative Analysis of Dopal in Biological Matrices

This section outlines a general protocol for the quantification of Dopal in a biological matrix (e.g., brain tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a template and may require optimization for specific instruments and matrices.

1. Materials and Reagents

-

Dopal analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., brain tissue homogenate) from control subjects

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dopal and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Dopal by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological matrix sample, calibration standards, and quality control samples into microcentrifuge tubes.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix (add 20 µL of 50:50 methanol:water to the blank).

-

Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Dopal from matrix interferences.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the precursor to product ion transitions for Dopal and this compound as determined during method development (refer to Table 2 for predicted values).

Table 3: Generic Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage (V) | 3500 - 5500 |

| Source Temperature (°C) | 120 - 150 |

| Desolvation Temperature (°C) | 350 - 500 |

| Nebulizer Gas (e.g., N₂) Flow | Instrument Dependent |

| Collision Gas (e.g., Ar) | Instrument Dependent |

| Declustering Potential (DP) | To be optimized |

| Collision Energy (CE) | To be optimized |

Dopal and Dopamine Signaling Pathways

Dopal is a critical intermediate in the metabolism of dopamine. The signaling pathways of dopamine are complex and play a crucial role in various physiological and pathological processes. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G protein-coupled receptors (GPCRs).[][3]

-

D1-like receptors (D1 and D5) are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[][3]

-

D2-like receptors (D2, D3, and D4) are generally coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

These primary signaling events trigger a cascade of downstream effects, influencing various cellular functions.

The metabolism of dopamine to Dopal is a critical step that can influence dopaminergic neuron function and survival. Understanding these pathways is essential for contextualizing the significance of accurate Dopal measurement.

References

Dopal-d5 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A leading hypothesis, the "catecholaldehyde hypothesis," implicates the toxic dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL) in the pathogenesis of PD.[1][2][3] DOPAL has been shown to be neurotoxic, trigger the aggregation of α-synuclein, and contribute to the demise of dopaminergic neurons.[3] Accurate quantification of DOPAL in biological samples is therefore critical for understanding its role in PD and for the development of novel therapeutic strategies. Dopal-d5, a deuterium-labeled isotopologue of DOPAL, serves as an essential tool for this purpose, enabling precise measurement through isotope dilution mass spectrometry. This technical guide details the core applications of this compound in Parkinson's disease research, focusing on its use in quantitative neurochemical analysis.

Introduction to DOPAL and the Catecholaldehyde Hypothesis

Dopamine, a crucial neurotransmitter, is metabolized in dopaminergic neurons by monoamine oxidase (MAO) to form DOPAL.[1] While DOPAL is typically detoxified by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC), impairments in ALDH activity or dopamine homeostasis can lead to the accumulation of cytotoxic DOPAL. The "catecholaldehyde hypothesis" posits that this accumulation of DOPAL is a key factor in the selective vulnerability and degeneration of dopaminergic neurons in PD. Research has demonstrated that direct injection of DOPAL into the substantia nigra of animal models replicates key pathological features of PD, including the selective loss of dopaminergic neurons and the presentation of motor deficits.

The Role of this compound in Quantitative Analysis

This compound is a stable isotope-labeled version of DOPAL, where five hydrogen atoms are replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold-standard for quantitative analysis of small molecules in complex biological matrices.

The principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte of interest (DOPAL). The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample preparation, extraction, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to the internal standard, the concentration of the endogenous analyte can be accurately determined, correcting for any sample loss during processing.

Key Applications of this compound in Parkinson's Disease Research

The primary application of this compound in PD research is the accurate quantification of endogenous DOPAL levels in various biological samples, including:

-

Post-mortem brain tissue: To investigate the correlation between DOPAL accumulation in specific brain regions (e.g., substantia nigra, putamen) and the neuropathological hallmarks of PD.

-

In vitro cell cultures: To study the effects of genetic manipulations or pharmacological interventions on DOPAL production and clearance in cellular models of PD.

-

Animal models of Parkinson's disease: To assess the impact of potential therapeutic agents on DOPAL levels in vivo.

Experimental Protocol: Quantification of DOPAL in Rodent Brain Tissue using this compound and LC-MS/MS

This section provides a detailed, representative protocol for the quantification of DOPAL in rodent brain tissue using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

DOPAL standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Rodent brain tissue (e.g., striatum)

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

Sample Preparation

-

Tissue Homogenization: A known weight of frozen brain tissue is homogenized in a solution of 0.1 M formic acid in acetonitrile containing a known concentration of this compound.

-

Protein Precipitation: The homogenate is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing DOPAL and this compound, is carefully collected for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 liquid chromatography column. A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) is used to separate DOPAL from other analytes.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both DOPAL and this compound.

Data Analysis and Quantification

-

Peak Integration: The peak areas for the selected MRM transitions of both endogenous DOPAL and the this compound internal standard are integrated.

-

Ratio Calculation: The ratio of the peak area of DOPAL to the peak area of this compound is calculated.

-

Concentration Determination: A standard curve is generated by analyzing known concentrations of DOPAL with a fixed concentration of this compound. The concentration of DOPAL in the brain tissue sample is then determined by interpolating the peak area ratio from the standard curve.

Data Presentation

Table 1: Mass Spectrometric Parameters for DOPAL and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DOPAL | 167.1 | 149.1 | 15 |

| This compound | 172.1 | 154.1 | 15 |

Visualizations

Caption: Experimental workflow for DOPAL quantification using this compound.

Caption: Simplified metabolic pathway of dopamine to DOPAL and its pathological effects.

Conclusion

This compound is an indispensable tool in the investigation of the catecholaldehyde hypothesis of Parkinson's disease. Its application as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of the neurotoxin DOPAL in a variety of biological matrices. This capability is fundamental to elucidating the role of DOPAL in the pathogenesis of Parkinson's disease and will be crucial in the preclinical evaluation of therapeutic strategies aimed at mitigating DOPAL-induced neurotoxicity. The methodologies outlined in this guide provide a framework for researchers to leverage the power of this compound in their pursuit of a deeper understanding and treatment of Parkinson's disease.

References

- 1. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]

In-depth Technical Guide on the Safety and Handling of Dopal-D5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Dopal-D5 is a deuterated analog of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a known neurotoxic metabolite of dopamine. While a specific SDS for this compound is not widely available, the safety and handling guidelines for its non-deuterated parent compound, DOPAL, should be strictly followed as a precautionary measure. The information presented herein is a synthesis of available scientific literature and safety data for DOPAL.

Executive Summary

This compound is the deuterated form of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and neurotoxic aldehyde derived from the metabolism of dopamine. Research has implicated DOPAL in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, due to its ability to induce neuronal cell death, promote the aggregation of α-synuclein, and cause protein cross-linking. The deuteration in this compound may alter its metabolic stability and reaction kinetics, making it a valuable tool for research into the mechanisms of dopamine neurotoxicity. However, it is presumed to share the same hazardous properties as its non-deuterated counterpart. This guide provides a comprehensive overview of the known hazards, safety protocols, and experimental considerations for handling this compound, based on the extensive data available for DOPAL.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not available, the following information has been compiled from public chemical databases.

| Property | Value |

| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde |

| Molecular Formula | C₈H₃D₅O₃ |

| Molecular Weight | 157.18 g/mol |

| CAS Number (for DOPAL) | 5707-55-1 |

| Appearance | Presumed to be a solid |

| Solubility | Soluble in Ethanol, DMSO, and DMF |

Safety and Handling Guidelines

The following guidelines are based on the known hazards of DOPAL and should be strictly adhered to when handling this compound.

Hazard Identification and Precautionary Statements

DOPAL is classified as a hazardous substance. The primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Neurotoxicity: Known to be a potent dopaminergic neurotoxin, causing selective damage to dopamine-producing neurons.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.